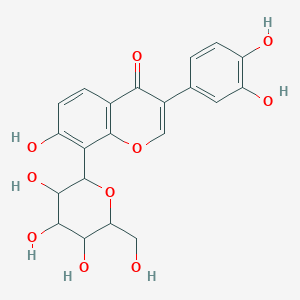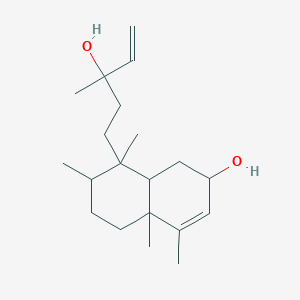
3'-hydroxy Puerarin
Overview
Description
3’-Hydroxy Puerarin is an isoflavone glycoside derived from the root of Pueraria lobata, commonly known as kudzu. This compound is known for its significant antioxidant properties and is used in traditional Chinese medicine for its therapeutic benefits. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Puerarin typically involves the extraction of puerarin from the kudzu root, followed by hydroxylation. The extraction can be performed using various methods such as solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . The hydroxylation process involves the use of specific catalysts and reaction conditions to introduce the hydroxyl group at the 3’ position of the puerarin molecule.
Industrial Production Methods: Industrial production of 3’-Hydroxy Puerarin involves large-scale extraction from kudzu roots using optimized extraction methods to ensure high yield and purity. Techniques such as high-performance counter-current chromatography (HPCCC) are employed for the simultaneous isolation and purification of isoflavones, including 3’-Hydroxy Puerarin .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy Puerarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and glycosylated derivatives of 3’-Hydroxy Puerarin .
Scientific Research Applications
3’-Hydroxy Puerarin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of isoflavones.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
3’-Hydroxy Puerarin is compared with other similar isoflavones such as:
Puerarin: The parent compound, which lacks the hydroxyl group at the 3’ position.
Daidzein: Another isoflavone with similar antioxidant properties but different molecular structure.
Genistein: Known for its anti-cancer properties, it differs in its hydroxylation pattern.
Uniqueness: 3’-Hydroxy Puerarin is unique due to its specific hydroxylation at the 3’ position, which enhances its antioxidant and neuroprotective properties compared to its parent compound, puerarin .
Comparison with Similar Compounds
- Puerarin
- Daidzein
- Genistein
- Formononetin
- Glycitein
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B8023290.png)


